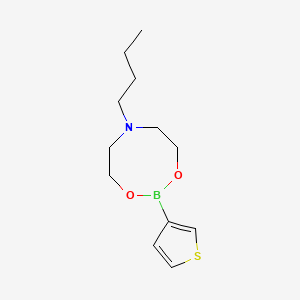
6-Butyl-2-(3-thienyl)-1,3,6,2-dioxazaborocane
描述
6-Butyl-2-(3-thienyl)-1,3,6,2-dioxazaborocane is a boron-containing heterocyclic compound It features a unique structure with a boron atom integrated into a dioxazaborocane ring, which is further substituted with a butyl group and a thienyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-2-(3-thienyl)-1,3,6,2-dioxazaborocane typically involves the reaction of a boronic acid or boronic ester with appropriate amines and thiophene derivatives. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the dioxazaborocane ring. For instance, a common synthetic route might involve the use of palladium-catalyzed cross-coupling reactions to introduce the thienyl group onto the boron-containing ring.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques would be essential to meet industrial standards.
化学反应分析
Types of Reactions
6-Butyl-2-(3-thienyl)-1,3,6,2-dioxazaborocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronic esters.
Reduction: Reduction reactions can convert the boron-containing ring into different boron-hydride species.
Substitution: The thienyl and butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield boronic acids, while substitution reactions could introduce new functional groups onto the thienyl or butyl moieties.
科学研究应用
6-Butyl-2-(3-thienyl)-1,3,6,2-dioxazaborocane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.
Biology: The compound’s boron atom can interact with biological molecules, making it useful in the design of boron-based drugs.
Industry: It can be used in the production of advanced materials, such as boron-containing polymers and electronic materials.
作用机制
The mechanism by which 6-Butyl-2-(3-thienyl)-1,3,6,2-dioxazaborocane exerts its effects involves the interaction of its boron atom with various molecular targets. In biological systems, the boron atom can form reversible covalent bonds with biomolecules, influencing their function. This interaction can modulate enzymatic activity, protein-protein interactions, and other cellular processes. The thienyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
Thiophene derivatives: Compounds like 2-thienylboronic acid and 3-thienylboronic acid share structural similarities with 6-Butyl-2-(3-thienyl)-1,3,6,2-dioxazaborocane.
Boron-containing heterocycles: Compounds such as boronic esters and boronic acids with different substituents on the boron atom.
Uniqueness
This compound is unique due to its specific combination of a butyl group, a thienyl group, and a dioxazaborocane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
属性
IUPAC Name |
6-butyl-2-thiophen-3-yl-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO2S/c1-2-3-5-14-6-8-15-13(16-9-7-14)12-4-10-17-11-12/h4,10-11H,2-3,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFHPTIATBNHLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















